
Tartrate de toltérodine
Vue d'ensemble
Description
Le tartrate de toltérodine est un antagoniste des récepteurs muscariniques utilisé principalement pour traiter l'hyperactivité vésicale avec des symptômes de fréquence urinaire, d'urgence et d'incontinence . Il s'agit d'un agent antimuscarinique de synthèse de type amine tertiaire qui agit en bloquant les récepteurs muscariniques de la vessie, réduisant ainsi les contractions de la vessie .
Applications De Recherche Scientifique
Treatment of Overactive Bladder
The primary application of tolterodine tartrate is in managing OAB symptoms, including urgency, frequency, and urge incontinence. Clinical trials have demonstrated that tolterodine effectively reduces micturition frequency and improves quality of life for patients suffering from OAB. A notable study indicated that tolterodine ER 4 mg resulted in a mean reduction of 2.4 micturitions per 24 hours compared to placebo .
Pediatric Use
Recent studies have explored the use of tolterodine in pediatric populations with neurogenic bladder conditions. Research indicates that tolterodine can be effective in children with stable neurological diseases, such as cerebral palsy and spinal dysraphism . The drug's safety profile appears favorable, with manageable side effects.
Pharmacokinetics and Metabolism
Tolterodine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Its pharmacokinetic parameters vary significantly between extensive and poor metabolizers. For instance, the clearance rate can range from 9 L/h in poor metabolizers to 44 L/h in extensive metabolizers . Understanding these differences is crucial for optimizing dosing regimens in diverse patient populations.
Combination Therapy
Research has shown that combining tolterodine with alpha-blockers like tamsulosin can enhance therapeutic outcomes for patients with both OAB and benign prostatic hyperplasia (BPH). This combination therapy has demonstrated significant improvements in urinary symptoms compared to monotherapy .
Off-Label Uses
Tolterodine's antimuscarinic properties have led to investigations into its potential off-label uses, including treatment for conditions like hyperhidrosis (excessive sweating) and gastrointestinal disorders characterized by increased motility . These applications are still under exploration but show promise based on preliminary findings.
Analytical Methods for Tolterodine Tartrate
Recent advancements in analytical methodologies have facilitated the quantification of tolterodine in biological samples. Techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) have been developed for precise measurement of tolterodine levels in plasma and urine . These methods are vital for pharmacokinetic studies and therapeutic drug monitoring.
Analytical Method | Key Features |
---|---|
UPLC-MS/MS | High sensitivity and specificity; rapid analysis time; suitable for pharmacokinetic studies |
HPLC | Traditional method; lower resolution compared to UPLC; still widely used for routine analysis |
Efficacy Trials
In a web-based Phase 4 trial (REMOTE), tolterodine ER was evaluated against placebo, demonstrating consistent efficacy with traditional clinic-based trials while enhancing participant convenience through online methodologies . This innovative approach highlights the potential for future clinical research designs.
Pediatric Application Study
A study involving children aged 10-15 years treated with tolterodine showed significant improvements in urodynamic parameters without severe adverse effects, supporting its use in younger populations with neurogenic bladders .
Mécanisme D'action
Target of Action
Tolterodine tartrate, also known as Detrol, primarily targets the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation .
Mode of Action
Tolterodine tartrate acts as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . This antagonism results in the inhibition of bladder contraction and a decrease in detrusor pressure . The compound’s interaction with its targets leads to an incomplete emptying of the bladder .
Biochemical Pathways
The primary biochemical pathway affected by tolterodine tartrate involves the cholinergic muscarinic receptors . By acting as an antagonist, tolterodine tartrate inhibits the action of acetylcholine, a neurotransmitter that mediates bladder contraction and salivation .
Pharmacokinetics
Tolterodine tartrate exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : Tolterodine tartrate is rapidly absorbed, with peak serum concentrations typically occurring within 1 to 2 hours after dose administration .
- Distribution : The volume of distribution is approximately 113 ± 27 L .
- Metabolism : The compound is extensively metabolized in the liver, primarily via CYP2D6, to form the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .
- Excretion : Approximately 77% of the drug is excreted in urine and 17% in feces, primarily as metabolites .
Result of Action
The primary molecular and cellular effect of tolterodine tartrate’s action is the inhibition of bladder contraction , which results in an increase in residual urine volume and a decrease in detrusor muscle pressure . This leads to a reduction in symptoms associated with overactive bladder, such as urinary incontinence, urgency, and frequency .
Action Environment
The action, efficacy, and stability of tolterodine tartrate can be influenced by various environmental factors. For instance, food intake can increase the bioavailability of the drug . Additionally, the drug’s metabolism can be affected by the patient’s hepatic and renal function . In patients with significantly reduced hepatic or renal function, the recommended dose of tolterodine tartrate is lower .
Analyse Biochimique
Biochemical Properties
Tolterodine tartrate acts on M2 and M3 subtypes of muscarinic receptors . These receptors are a type of G protein-coupled receptors that are involved in various intracellular signaling pathways. The interaction between tolterodine tartrate and these receptors is competitive, meaning that it competes with acetylcholine, the natural ligand for these receptors, for binding .
Cellular Effects
Tolterodine tartrate has a pronounced effect on bladder function . It increases residual urine, reflecting an incomplete emptying of the bladder, and decreases detrusor pressure . These findings are consistent with an antimuscarinic action on the lower urinary tract .
Molecular Mechanism
The molecular mechanism of action of tolterodine tartrate involves its role as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . This means that it competes with acetylcholine for binding to these receptors, thereby inhibiting the action of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tolterodine tartrate can change over time. For example, it has been reported that the drug’s effects on urinary bladder contraction and salivation, which are mediated via cholinergic muscarinic receptors, can be observed at 1 and 5 hours after a single dose .
Dosage Effects in Animal Models
The effects of tolterodine tartrate can vary with different dosages in animal models . For example, in a study with rabbits, it was found that the drug’s effects on urinary bladder contraction and salivation could be observed at different levels depending on the dosage .
Metabolic Pathways
Tolterodine tartrate is extensively metabolized by the liver following oral dosing . The primary metabolic route involves the oxidation of the 5-methyl group, which is mediated by the cytochrome P450 2D6 (CYP2D6), leading to the formation of a pharmacologically active 5-hydroxymethyl metabolite .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le tartrate de toltérodine peut être synthétisé par un processus en plusieurs étapes. La synthèse implique généralement les étapes suivantes :
Formation de l'intermédiaire : La synthèse commence par la réaction du 4-méthylphénol avec la 3-chloropropylamine pour former la 4-méthylphényl-3-chloropropylamine.
Alkylation : L'intermédiaire est ensuite alkylé avec de la diisopropylamine pour former la toltérodine souhaitée.
Formation du sel de tartrate : Enfin, la toltérodine est mise à réagir avec de l'acide tartrique pour former du this compound.
Méthodes de production industrielle
En milieu industriel, la production de this compound implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, du pH et du temps de réaction pendant les processus de synthèse et de purification .
Analyse Des Réactions Chimiques
Types de réactions
Le tartrate de toltérodine subit plusieurs types de réactions chimiques, notamment :
Réduction : Bien que moins fréquentes, les réactions de réduction peuvent également se produire dans des conditions spécifiques.
Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et conditions communs
Substitution : Les nucléophiles forts tels que les ions hydroxydes peuvent faciliter les réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et substitués du this compound .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Industrie : Il est utilisé dans le développement de formulations pharmaceutiques et de systèmes d'administration de médicaments.
Mécanisme d'action
Le this compound exerce ses effets en bloquant les récepteurs muscariniques de la vessie, en particulier les sous-types M2 et M3 . Cette inhibition réduit les contractions de la vessie et soulage les symptômes de l'hyperactivité vésicale. Après administration orale, la toltérodine est métabolisée dans le foie pour former le dérivé 5-hydroxyméthyle, qui présente également une activité antimuscarinique .
Comparaison Avec Des Composés Similaires
Composés similaires
Oxybutynine : Un autre antagoniste des récepteurs muscariniques utilisé pour traiter l'hyperactivité vésicale.
Solifénacine : Un antagoniste sélectif des récepteurs muscariniques ayant des effets thérapeutiques similaires.
Trospium : Un autre agent antimuscarinique utilisé pour l'incontinence urinaire et l'hyperactivité vésicale.
Unicité
Le tartrate de toltérodine est unique en ce qu'il cible spécifiquement les récepteurs muscariniques de la vessie, ce qui entraîne moins d'effets secondaires par rapport aux autres agents antimuscariniques . Sa formulation à libération prolongée procure des effets thérapeutiques soutenus, ce qui en fait un choix privilégié pour de nombreux patients .
Activité Biologique
Tolterodine tartrate is a widely used pharmaceutical compound primarily indicated for the treatment of overactive bladder (OAB). It functions as a muscarinic receptor antagonist, specifically targeting M2 and M3 subtypes, which play a crucial role in bladder contraction and urinary incontinence. This article explores the biological activity of tolterodine tartrate, including its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Tolterodine operates by competitively antagonizing muscarinic receptors, thereby inhibiting acetylcholine's effects on the detrusor muscle of the bladder. This results in reduced bladder contractions and increased bladder capacity. The active moiety of tolterodine is its metabolite, 5-hydroxymethyl tolterodine, which exhibits similar pharmacological activity.
Pharmacokinetics
The pharmacokinetic profile of tolterodine is characterized by:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized by CYP2D6 and CYP3A4 enzymes into active and inactive metabolites.
- Protein Binding : Approximately 96.3% protein-bound.
- Half-life : The elimination half-life ranges from 3 to 6 hours for immediate-release formulations.
The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Volume of Distribution | 113 ± 26.7 L |
Route of Elimination | 77% in urine, 17% in feces |
Metabolites | 5-hydroxymethyl tolterodine |
Clinical Efficacy
Numerous studies have evaluated the efficacy of tolterodine in reducing urinary incontinence episodes. A significant clinical trial involved a double-blind, multicenter study comparing tolterodine extended-release (ER) with placebo and immediate-release (IR) formulations. The results demonstrated:
- Reduction in Urge Incontinence Episodes :
- Tolterodine ER (4 mg once daily) showed a median reduction of 71%.
- Tolterodine IR (2 mg twice daily) showed a median reduction of 60%.
The following table outlines the efficacy results from this study:
Treatment Group | Baseline Episodes/Week | Week 12 Episodes/Week | Reduction (%) |
---|---|---|---|
Tolterodine ER (4 mg QD) | X | Y | 71 |
Tolterodine IR (2 mg BID) | X | Y | 60 |
Placebo | X | Y | 33 |
Safety Profile
Tolterodine is generally well-tolerated; however, some adverse effects have been reported. A review of clinical trials indicated that common side effects included dry mouth, constipation, and dizziness. The incidence of serious adverse events (SAEs) was relatively low but included urinary tract infections (UTIs) and pyelonephritis.
The following table summarizes adverse events reported during clinical trials:
Adverse Event | Tolterodine (%) | Placebo (%) |
---|---|---|
Dry Mouth | 23 | 8 |
Constipation | X | Y |
Urinary Tract Infection | X | Y |
Case Studies
A notable case study documented an instance of acute tolterodine overdose resulting in anticholinergic toxidrome characterized by confusion and pyrexia. This highlights the importance of monitoring dosage and patient response to treatment.
Propriétés
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNMSJGYKMTRB-KXYUELECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924972 | |
Record name | (R)-Tolterodine L-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209747-05-7, 124937-52-6 | |
Record name | (R)-Tolterodine L-tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209747-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolterodine tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124937-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolterodine tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Tolterodine L-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLTERODINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.